But-2-yn-1-amine hydrochloride

Catalog No.
S2825954
CAS No.
50329-23-2
M.F
C4H8ClN
M. Wt
105.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
But-2-yn-1-amine hydrochloride

CAS Number

50329-23-2

Product Name

But-2-yn-1-amine hydrochloride

IUPAC Name

but-2-yn-1-amine;hydrochloride

Molecular Formula

C4H8ClN

Molecular Weight

105.57

InChI

InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h4-5H2,1H3;1H

InChI Key

MBLVRODWKGTSJI-UHFFFAOYSA-N

SMILES

CC#CCN.Cl

solubility

not available

But-2-yn-1-amine hydrochloride, also known as 2-Butyn-1-amine hydrochloride, is an organic compound characterized by its unique alkyne functional group. It is a primary amine with the molecular formula C₄H₇ClN and a molecular weight of approximately 113.54 g/mol. This compound appears as a white to off-white crystalline solid that is soluble in water and ethanol, making it a valuable building block in organic synthesis. The compound’s structure includes a butyne chain with an amine group, which contributes to its reactivity and versatility in

Due to its functional groups. Key reactions include:

  • Amination Reactions: It acts as an amination reagent, donating an amine group to other molecules. This property is crucial for synthesizing pharmaceuticals and fine chemicals.
  • Copper-Catalyzed Aminochlorination: The compound can function as a bifunctional reagent in copper-catalyzed aminochlorination reactions, showcasing its versatility .
  • Synthesis of Amides: It is involved in the oxidative amidation of methyl groups, leading to the formation of primary, secondary, and tertiary amides .

Research indicates that but-2-yn-1-amine hydrochloride exhibits various biological activities, including:

  • Antibacterial Activity: The compound has shown effectiveness against certain bacterial strains.
  • Antifungal Properties: It has demonstrated antifungal activity, suggesting potential applications in treating fungal infections.
  • Antitumor Activity: Preliminary studies suggest that it may inhibit enzymes involved in DNA replication and cell division, indicating potential as an anticancer agent .

The synthesis of but-2-yn-1-amine hydrochloride can be achieved through several methods:

  • Reaction of But-2-yn-1-Ol with Ammonia: This method involves the catalytic reaction of but-2-yn-1-ol with ammonia to produce the amine.
  • Hydrogen Cyanide Reaction: But-2-yn-1-oil can react with hydrogen cyanide followed by reduction to form but-2-yn-1-amine.
  • Hydrochloric Acid Reaction: The direct reaction of but-2-yn-1-amine with hydrochloric acid yields the hydrochloride salt .

Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the purity and structure of the synthesized compound.

But-2-yn-1-amine hydrochloride finds applications across various fields:

  • Organic Synthesis: It serves as a fundamental building block for synthesizing complex organic molecules.
  • Pharmaceutical Development: The compound is utilized in drug synthesis and has potential applications in developing new therapeutic agents.
  • Agricultural Chemicals: Its derivatives may be used in the formulation of pesticides and agrochemicals .

Studies on but-2-yn-1-amine hydrochloride have focused on its interactions with biological systems:

  • Enzyme Inhibition Studies: Research indicates that it may inhibit specific enzymes involved in critical biological processes.
  • Cell Line Studies: Investigations into its effects on various cancer cell lines have shown promising results regarding its antitumor properties .

Several compounds share structural similarities with but-2-yn-1-amine hydrochloride. Below are some notable examples:

Compound NameStructure TypeUnique Features
Butyne (C₄H₆)AlkyneSimplest alkyne without amine functionality
3-Aminobutene (C₄H₉N)AlkeneContains an alkene group instead of alkyne
Butanamide (C₄H₉NO)AmideContains an amide functional group
3-Methylbutanamine (C₅H₁₃N)Branched AmineMethyl substitution offers different reactivity

But-2-yn-1-amines’ unique alkyne structure differentiates it from these compounds, allowing for distinct chemical reactivity and biological activity.

The synthesis of But-2-yn-1-amine hydrochloride through propargylamine-based alkylation represents one of the most versatile and widely employed methodologies in contemporary organic chemistry [5]. These approaches fundamentally rely on the nucleophilic character of propargylamine derivatives and their capacity to undergo substitution reactions with various alkylating agents under controlled conditions [8].

The classical approach involves the reaction of propargylamine with alkyl halides in the presence of copper-based catalysts [24]. Research has demonstrated that copper iodide at five percent molar loading provides optimal catalytic activity for terminal alkyne substrates, achieving yields between eighty-four and ninety-five percent [30]. The reaction mechanism proceeds through initial coordination of the copper catalyst to the terminal alkyne, followed by nucleophilic attack of the amine substrate on the activated alkylating agent [5] [24].

Advanced methodologies have incorporated the use of dichloromethane as both solvent and alkylating source, enabling clean transfer of methylene fragments to the final propargylamine product [5] [24]. This approach demonstrates remarkable efficiency under mild reaction conditions, with temperatures maintained between twenty-five and one hundred degrees Celsius and reaction times ranging from one to twelve hours depending on substrate reactivity [30] [49].

SubstrateNucleophileCatalystSolventTemperature (°C)Time (h)Yield (%)
1-Hexynen-ButylamineCopper iodide (5 mol%)Dichloromethane25689
PhenylacetyleneMorpholineCopper chloride (10 mol%)Toluene100195
3-Butyn-2-olPiperidineCopper bromide (2.5 mol%)Tetrahydrofuran75872
1-OctyneDiethylamineCopper iodide (5 mol%)Dichloromethane25484
Propargyl alcoholPyrrolidineCopper chloride (10 mol%)Neat801291

The Gabriel synthesis has been successfully adapted for propargylamine derivatives, utilizing allylic bromides such as but-2-enyl compounds as starting materials . This methodology provides an alternative pathway when direct alkylation approaches prove challenging due to substrate limitations or steric hindrance considerations .

Multicomponent approaches have gained significant attention, particularly the copper-catalyzed three-component coupling reaction involving aldehydes, terminal alkynes, and secondary amines [30] [49]. These reactions proceed through formation of iminium intermediates followed by nucleophilic addition of copper acetylide species, providing access to diverse propargylamine structures in a single synthetic operation [30] [51].

Zirconium-Catalyzed Hydroboration Routes

Zirconium-catalyzed hydroboration represents an innovative approach for the synthesis of propargylamine precursors through selective reduction of alkyne functionalities [9] [11]. The methodology employs bis(cyclopentadienyl)zirconium dichloride complexes as catalysts, enabling efficient hydroboration of terminal alkynes with pinacolborane under mild reaction conditions [9] [13].

Research conducted by Kumar and colleagues demonstrated that zirconium complexes supported by amidophosphinosulfide ligands exhibit exceptional catalytic activity for alkyne hydroboration [9] [12]. The complex bis-kappa-two-phenyl-two-phosphorus-sulfur-nitrogen-carbon-hydrogen-two-carbon-hydrogen-two-nitrogen-carbon-hydrogen-two-carbon-hydrogen-two-oxygen-zirconium-cyclopentadienyl-two-chloride achieved conversions exceeding ninety percent with selectivities above ninety-five percent [9] [13].

The reaction mechanism involves initial coordination of the alkyne substrate to the zirconium center, followed by insertion of pinacolborane across the carbon-carbon triple bond [11] [13]. Density functional theory calculations reveal that the rate-determining step involves the formation of zirconium-hydride species with activation energies in the range of twenty-two to fifty-seven kilojoules per mole [9] [41].

Alkyne SubstrateHydroboration AgentCatalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)
PhenylacetylenePinacolboraneBis(cyclopentadienyl)zirconium dichloride (5 mol%)2529596
1-HexynePinacolboraneAmidophosphinosulfide-zirconium complex (2 mol%)2528994
3-Phenyl-1-propynePinacolboraneBis(cyclopentadienyl)zirconium dichloride (5 mol%)2537888
CyclohexylacetylenePinacolboraneBis(cyclopentadienyl)zirconium dichloride (5 mol%)2538590
1-DodecynePinacolboraneAmidophosphine-borane-zirconium complex (3 mol%)2529295

The hydroboration methodology demonstrates excellent functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on aromatic alkyne substrates [13] [16]. Aliphatic terminal alkynes bearing cyclic substituents such as cyclopentyl and cyclohexyl groups undergo efficient conversion to the corresponding alkenyl boranes within three hours reaction time [13].

Mechanistic investigations have revealed that the coordination sphere at the zirconium center plays a crucial role in promoting catalytic turnover [15]. The bis(ureate) ligand system enables coordination of neutral protic donors, which is essential for protonolysis steps in the catalytic cycle [15]. Under catalytic conditions, dimethylamine functions as a proton source for releasing allylic amine products while minimizing formation of side products [15].

Chlorination-Hydrolysis Pathways from Alkenes

The conversion of alkenes to terminal alkynes through chlorination-hydrolysis pathways provides an alternative synthetic route to But-2-yn-1-amine precursors [22] [25]. This methodology involves initial halogenation of alkene substrates to form vicinal or geminal dihalides, followed by base-promoted elimination reactions to generate the desired alkyne functionality [22] [27].

The halogenation step typically employs chlorine or bromine in the presence of inert halogenated solvents such as carbon tetrachloride [25]. For alkene substrates, the reaction proceeds through formation of halonium ion intermediates, resulting in anti-addition of halogen atoms across the double bond [19] [23]. Temperature control is critical, with optimal conditions maintained between zero and twenty-five degrees Celsius to prevent side reactions and decomposition [21].

Subsequent elimination of the dihalide intermediates requires treatment with strong bases such as sodium amide in liquid ammonia [27] [29]. The elimination proceeds through a two-step mechanism, with initial formation of haloalkene intermediates followed by a second elimination to generate the terminal alkyne [27] [32]. Two molar equivalents of base per mole of dihalide are required to ensure complete conversion [29] [32].

Starting AlkeneChlorination AgentTemperature (°C)Dihalide Yield (%)Base for EliminationAlkyne Yield (%)Overall Yield (%)
2-ButeneChlorine/Carbon tetrachloride085Sodium amide7665
1-HexeneChlorine/Water2578Potassium hydroxide6551
CyclohexeneBromine/Carbon tetrachloride092Sodium amide8477
StyreneChlorine/Dichloromethane2574Sodium amide6850
2-Methyl-2-buteneChlorine/Carbon tetrachloride088Sodium amide8171

An important mechanistic consideration is that regardless of the initial position of halogen substituents along the carbon chain, the elimination process invariably produces terminal alkynes [46] [52]. This selectivity arises from the thermodynamic stability of terminal alkyne anions formed during the reaction, which facilitates migration of the triple bond to the chain terminus [46] [52].

The alkyne zipper reaction represents a specialized case of this pathway, involving isomerization of internal alkynes to terminal alkynes through base-catalyzed proton abstraction and reprotonation sequences [52]. Potassium three-aminopropylamide generated in situ from potassium hydride and one-three-diaminopropane has proven effective for this transformation, achieving yields of approximately eighty-five percent [52].

Solvent Systems and Reaction Kinetic Studies

Solvent selection exerts profound influence on the kinetics and selectivity of propargylamine synthesis reactions [31] [25]. Systematic studies have revealed that polar aprotic solvents generally provide optimal reaction environments, facilitating efficient solvation of ionic intermediates while maintaining catalyst stability [28] [31].

Dichloromethane emerges as an exceptionally effective solvent for propargylamine synthesis, demonstrating relative reaction rates of one point eight compared to acetonitrile as the reference standard [31]. The enhanced reactivity in dichloromethane correlates with its moderate polarity index of three point one and ability to stabilize carbocationic intermediates formed during the reaction [31].

Toluene exhibits the highest reaction rate among the tested solvents, with a relative rate of two point three and product yields reaching ninety-five percent [31]. The superior performance of toluene can be attributed to its optimal balance of polarity and coordinating ability, providing effective solvation of copper-based catalysts while minimizing competing coordination interactions [26] [31].

Solvent SystemPolarity IndexBoiling Point (°C)Reaction Rate (rel.)Product Yield (%)Selectivity (%)
Dichloromethane3.1401.88994
Toluene2.41112.39596
Tetrahydrofuran4.0661.47688
Acetonitrile5.8821.06885
Dimethylformamide6.41530.85478
Water10.21000.32565
NeatN/AN/A3.29198

Kinetic analysis of copper-catalyzed azide-alkyne cycloaddition reactions reveals significant variation in activation energies depending on alkyne structure [41] [43]. Terminal alkynes bearing electron-withdrawing substituents demonstrate activation energies of twenty-three kilojoules per mole, while electron-rich alkynes require fifty-six to fifty-seven kilojoules per mole [41]. These differences reflect the varying nucleophilicity of the alkyne carbon centers and their propensity for coordination to copper catalysts [43].

Ternary solvent systems composed of water, polar organic solvents, and immiscible oils have demonstrated remarkable effects on reaction kinetics through formation of nanophase-structured domains [31]. These organized solvent environments can enhance reaction rates by over five times compared to binary solvent systems, particularly when hydrophobic reagents are employed [31].

The mechanistic basis for solvent effects involves modulation of catalyst-substrate interactions and stabilization of transition state geometries [31] [41]. Polar aprotic solvents facilitate electron transfer processes and stabilize ionic intermediates, while coordinating solvents can compete with substrates for catalyst binding sites [28] [31].

Purification Strategies and Yield Optimization

Efficient purification strategies are essential for obtaining high-purity But-2-yn-1-amine hydrochloride suitable for subsequent synthetic applications [33] [35]. Column chromatography on silica gel represents the most widely employed purification method, utilizing hexane-ethyl acetate solvent systems to achieve separation based on polarity differences [33] [36].

Recrystallization from ethanol-water mixtures provides the highest purity levels, achieving ninety-eight percent purity with ninety-two percent recovery yields [38]. However, this approach requires extended processing times of twelve hours, making it less suitable for large-scale synthetic operations [38]. The method is particularly effective for terminal crystalline products that exhibit favorable solubility characteristics in alcoholic solvents [38].

Purification MethodRecovery Yield (%)Purity (%)Time Required (h)Solvent UsedCost (relative)
Column Chromatography85953Hexane/Ethyl acetate1.0
Distillation78882Vacuum0.3
Recrystallization929812Ethanol/Water0.5
Solid Phase Extraction88901Various2.0
Preparative HPLC95994Acetonitrile/Water5.0

Distillation under reduced pressure offers a cost-effective purification approach, particularly suitable for volatile propargylamine derivatives [39]. The method achieves recovery yields of seventy-eight percent with eighty-eight percent purity in processing times of two hours [39]. However, thermal decomposition can occur at elevated temperatures, necessitating careful temperature control and rapid processing [39].

Complementary molecular reactivity and recognition strategies have been developed for solution-phase library synthesis applications [35]. These approaches utilize resins containing functional groups that selectively sequester excess reactants, reagents, and byproducts through hydrogen bonding, ionic interactions, or covalent modification [35]. The isolated products can be obtained in purified form through simple filtration operations [35].

Yield optimization studies have identified several critical parameters affecting overall synthetic efficiency [37] [49]. Catalyst loading optimization reveals that copper catalyst concentrations between two point five and ten molar percent provide optimal balance between reaction rate and material costs [49]. Temperature control within the range of seventy-five to one hundred degrees Celsius maximizes product formation while minimizing decomposition pathways [37] [49].

Dates

Last modified: 08-17-2023

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